

LC-MS/MS parameters for quantifying Delta-2-ivermectin B1a

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Compound of Interest

Compound Name: *Delta-2-ivermectin B1a*

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An Application Note and Protocol for the Bioanalytical Quantification of Δ 2-Ivermectin B1a by LC-MS/MS

Abstract

This document provides a comprehensive, in-depth guide for the quantitative determination of Δ 2-Ivermectin B1a, a principal degradation product of Ivermectin B1a, in biological matrices such as human plasma. The method detailed herein employs a robust sample preparation strategy involving protein precipitation followed by solid-phase extraction (SPE) for optimal cleanup. Chromatographic separation is achieved using a reverse-phase C18 column, and quantification is performed via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic, stability, and drug development studies.

Introduction and Scientific Rationale

Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] Its primary active component is 22,23-dihydroavermectin B1a (Ivermectin B1a). Under certain conditions, such as exposure to acidic environments or light, Ivermectin B1a can undergo dehydration to form the Δ 2-Ivermectin B1a isomer. The quantification of this degradant is critical for stability testing of pharmaceutical formulations and for understanding the complete metabolic and pharmacokinetic profile of the parent drug.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[3][4] This application note details a complete workflow, from sample preparation to data analysis, grounded in established principles of bioanalytical science. The causality behind each methodological choice is explained to provide researchers with a framework that is not only replicable but also adaptable.

Method Principle: The core of this method involves the isolation of Δ^2 -Ivermectin B1a and a stable isotope-labeled internal standard (SIL-IS), Ivermectin-d2, from a plasma matrix. A protein precipitation step first removes the bulk of macromolecules. The resulting supernatant is further purified using solid-phase extraction (SPE) to minimize matrix effects and enhance sensitivity. The analytes are then separated chromatographically and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

- Reference Standards: Δ^2 -Ivermectin B1a (analytical grade), Ivermectin-d2 (Internal Standard, IS).
- Solvents & Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 M Ω ·cm), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).
- Biological Matrix: Blank human plasma (K2-EDTA).
- Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., C18, 50 mg, 1 mL).[5]
- Instrumentation:
 - UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).
 - Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex 6500+, Waters Xevo TQ-S).[2][6]
 - Automated liquid handler (optional, for high-throughput).[7]

- Centrifuge, vortex mixer, solvent evaporator.

LC-MS/MS Analytical Conditions

The selection of analytical parameters is pivotal for achieving the desired sensitivity, selectivity, and chromatographic resolution.

Liquid Chromatography (LC)

A C18 stationary phase is chosen for its excellent retention and separation of hydrophobic molecules like ivermectin and its derivatives.^{[1][2]} A gradient elution is employed to ensure sharp peak shapes and efficient elution of both the analyte and any late-eluting matrix components, reducing analytical run time.

Parameter	Recommended Setting	Rationale
Analytical Column	C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm)[2]	Provides excellent retention and peak shape for macrocyclic lactones. The particle size allows for high efficiency at lower backpressures.
Mobile Phase A	2 mM Ammonium Formate with 0.1% Formic Acid in Water	Ammonium formate acts as an adduct-forming agent, promoting consistent ionization. Formic acid aids in protonation for positive ESI mode.[2][8]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Acetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate	0.4 mL/min	A moderate flow rate compatible with the column dimensions and ESI source.
Column Temperature	40 °C	Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.[8]
Injection Volume	5 µL	A small injection volume minimizes potential matrix effects and column overload.
Gradient Program	0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B)	A focused gradient ensures sharp peaks for the analytes while washing the column of late-eluting interferences.

Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive mode is selected as ivermectin and its analogs readily form ammonium ($[M+NH_4]^+$) or sodium ($[M+Na]^+$) adducts, which provide a stable and intense precursor ion signal.[1][9] The MRM transitions are chosen to be highly specific to the analyte and internal standard.

Rationale for MRM Transition Selection:

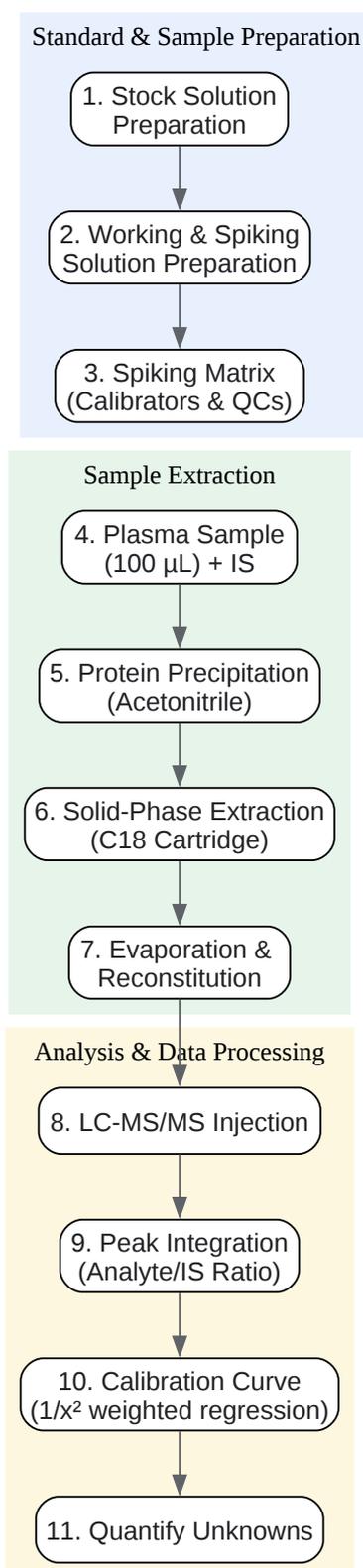
- $\Delta 2$ -Ivermectin B1a: The molecular weight of Ivermectin B1a is ~874.5 g/mol . The $\Delta 2$ derivative is a dehydration product, losing H₂O (18 Da), resulting in a molecular weight of ~856.5 g/mol . The precursor ion selected corresponds to the ammonium adduct ($[M+NH_4]^+$), m/z 874.5.
- Product Ions: The product ions are selected based on characteristic fragmentation pathways of the avermectin core structure. These fragments result from the cleavage of the glycosidic bonds and fragmentation of the macrocyclic ring, providing high specificity.[1][10]
- Internal Standard (Ivermectin-d2): The deuterated internal standard has a mass shift of +2 Da. Its fragmentation is chemically identical to the parent compound, ensuring it tracks the analyte reliably through sample preparation and ionization.[1][7]

Parameter	$\Delta 2$ -Ivermectin B1a	Ivermectin-d2 (IS)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (Q1)	m/z 874.5	m/z 894.5[1]
Product Ion (Q3) - Quantifier	m/z 307.1	m/z 309.1[1]
Product Ion (Q3) - Qualifier	m/z 551.4	m/z 553.4
Dwell Time	100 ms	100 ms
Collision Energy (CE)	Optimized (e.g., 30-40 V)	Optimized (e.g., 30-40 V)[1]
Source Temperature	350 °C	350 °C
Gas Flow (Nebulizer, Heater)	Optimized for specific instrument	Optimized for specific instrument

Experimental Workflow and Protocols

The following diagram and protocols outline the complete analytical procedure.

Overall Experimental Workflow



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Caption: High-level workflow for Δ^2 -Ivermectin B1a quantification.

Protocol 1: Preparation of Standards and Quality Controls (QCs)

- Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Δ^2 -Ivermectin B1a and Ivermectin-d2 reference standards. Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions. Store at -20°C.[7]
- Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 acetonitrile:water. These will be used to spike the calibration standards and QCs.
- Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 20, 100, 250, 500 ng/mL).
- Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate stock solution weighing. Prepare at a minimum of four levels: LLOQ (Lower Limit of Quantification, e.g., 0.5 ng/mL), Low QC (e.g., 1.5 ng/mL), Mid QC (e.g., 75 ng/mL), and High QC (e.g., 400 ng/mL).[7]

Protocol 2: Sample Preparation (Protein Precipitation & SPE)

This hybrid approach ensures robust removal of both proteins and phospholipids, which are major sources of ion suppression.[5][7]

- Aliquoting: To 100 μ L of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 μ L of the Ivermectin-d2 internal standard working solution (e.g., at 1000 ng/mL). Vortex briefly.
- Protein Precipitation: Add 400 μ L of acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.[7]
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- SPE Conditioning: While centrifuging, condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water. Do not allow the cartridge to dry.

- Loading: Carefully transfer the supernatant from step 3 onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.[5]
- Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 70:30 Mobile Phase A:B). Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the method must be fully validated according to guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[3][11] Validation demonstrates that the method is reliable and reproducible for its intended use.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

Validation Parameter	Purpose	Acceptance Criteria
Selectivity	To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.	Response in blank samples (from ≥ 6 sources) should be $< 20\%$ of the LLOQ response for the analyte and $< 5\%$ for the IS.
Linearity & Range	To demonstrate a proportional relationship between concentration and instrument response over a defined range.	Calibration curve should have a correlation coefficient (r^2) ≥ 0.99 . Each back-calculated standard concentration must be within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
Accuracy & Precision	To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).	For QC samples at LLOQ, Mid, and High levels ($n \geq 5$), the mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[1][2]
Matrix Effect	To assess the impact of matrix components on analyte ionization (suppression or enhancement).	The CV of the IS-normalized matrix factor calculated from ≥ 6 sources of blank matrix should be $\leq 15\%$.
Recovery	To measure the efficiency of the extraction process.	Recovery should be consistent and reproducible across the concentration range, although a specific percentage is not mandated.
Stability	To evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).	Mean concentration of stability samples must be within $\pm 15\%$ of the nominal concentration.

Conclusion

This application note presents a detailed, robust, and highly selective LC-MS/MS method for the quantification of $\Delta 2$ -Ivermectin B1a in human plasma. The protocol is built upon established bioanalytical principles and provides a clear rationale for each step, empowering researchers to implement and adapt the method with confidence. Adherence to the outlined validation strategy will ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development and clinical research programs.

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